molecular formula C9H16N2O3 B6235832 tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate CAS No. 2165402-01-5

tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate

Cat. No.: B6235832
CAS No.: 2165402-01-5
M. Wt: 200.23 g/mol
InChI Key: IYEDXPKCFGTWDN-ZETCQYMHSA-N
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Description

tert-Butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxypropyl group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the cyano and hydroxypropyl groups. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to achieve the desired product . The reaction conditions often include the use of solvents such as 1,4-dioxane and bases like Cs2CO3 .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .

Industry

In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is valued for its stability and reactivity under various conditions .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxypropyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate is unique due to the presence of both cyano and hydroxypropyl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2165402-01-5

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl N-[(2S)-3-cyano-2-hydroxypropyl]carbamate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)/t7-/m0/s1

InChI Key

IYEDXPKCFGTWDN-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC#N)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC#N)O

Purity

95

Origin of Product

United States

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